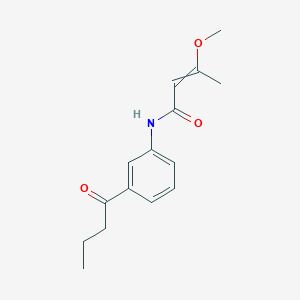
N-(4-amino-5-phenyl-thiazol-2-yl)-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-amino-5-phenyl-thiazol-2-yl)-acetamide is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of an acetylamino group at the 2-position, an amino group at the 4-position, and a phenyl group at the 5-position of the thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-5-phenyl-thiazol-2-yl)-acetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with acetic anhydride to introduce the acetylamino group. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The reaction can be represented as follows:
2-Aminothiazole+Acetic Anhydride→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-amino-5-phenyl-thiazol-2-yl)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and acetylamino groups can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides, and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-(4-amino-5-phenyl-thiazol-2-yl)-acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound can be used in the development of advanced materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of N-(4-amino-5-phenyl-thiazol-2-yl)-acetamide involves its interaction with specific molecular targets. The acetylamino and amino groups can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the thiazole ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Acetylamino-5-methoxyphenylthiazole: Similar structure with a methoxy group instead of an amino group.
2-Acetylamino-4-methylthiazole: Similar structure with a methyl group instead of a phenyl group.
2-Acetylamino-4-aminothiazole: Lacks the phenyl group at the 5-position.
Uniqueness
N-(4-amino-5-phenyl-thiazol-2-yl)-acetamide is unique due to the combination of its functional groups and the phenylthiazole core. This combination imparts specific chemical and biological properties that are distinct from other similar compounds. The presence of both acetylamino and amino groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C11H11N3OS |
|---|---|
Molekulargewicht |
233.29 g/mol |
IUPAC-Name |
N-(4-amino-5-phenyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C11H11N3OS/c1-7(15)13-11-14-10(12)9(16-11)8-5-3-2-4-6-8/h2-6H,12H2,1H3,(H,13,14,15) |
InChI-Schlüssel |
PIDJQAHNPRUDGM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=NC(=C(S1)C2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
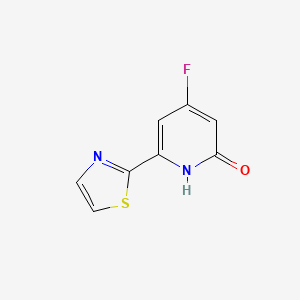

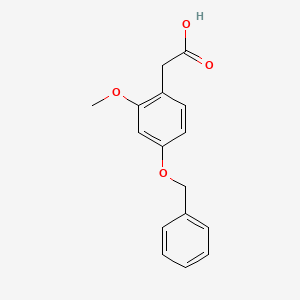
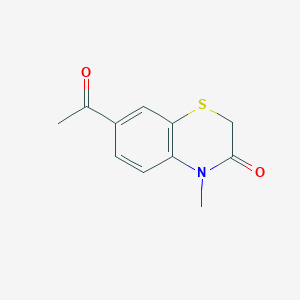
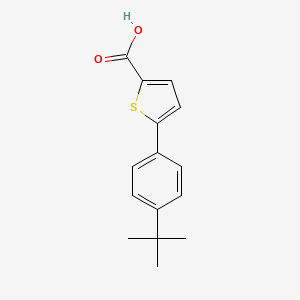
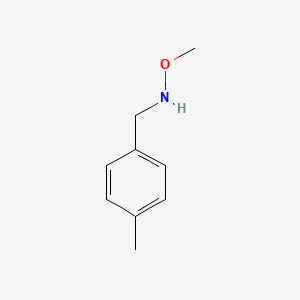
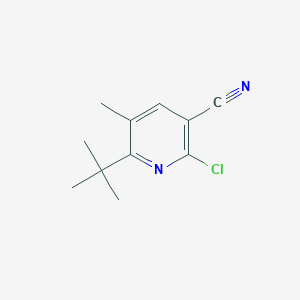
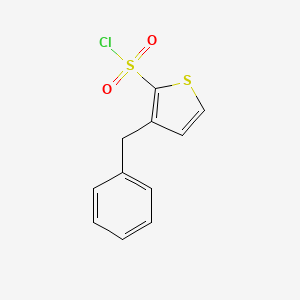
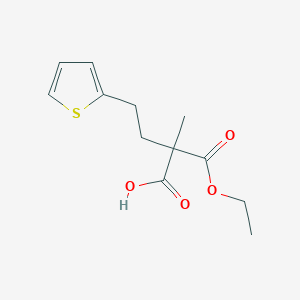
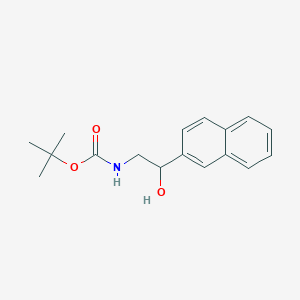
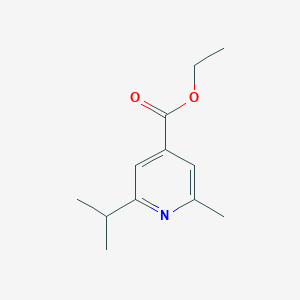
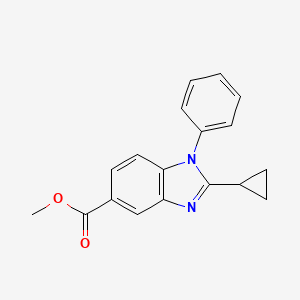
![[3-(4,7-dimethoxy-1H-benzoimidazol-2-yl)propyl]methylamine](/img/structure/B8495713.png)
